Cas no 82756-22-7 (Benzo[b][1,8]naphthyridin-5-amine, 2,4-dimethyl-)

Benzo[b][1,8]naphthyridin-5-amine, 2,4-dimethyl- structure
82756-22-7 structure
Product Name:Benzo[b][1,8]naphthyridin-5-amine, 2,4-dimethyl-
CAS No:82756-22-7
MF:C14H13N3
MW:223.273122549057
CID:684150
PubChem ID:780996
Update Time:2025-04-19

Benzo[b][1,8]naphthyridin-5-amine, 2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b][1,8]naphthyridin-5-amine, 2,4-dimethyl-
    • 2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine
    • MLS000558738
    • 2,4-Dimethyl-benzo[b][1,8]naphthyridin-5-ylamine
    • 82756-22-7
    • 2,4-dimethyl-5-aminobenzo[b]-1,8-naphthyridine
    • AKOS001615218
    • WAY-112309
    • EU-0066647
    • DTXSID70354749
    • SCHEMBL5049947
    • Oprea1_620376
    • Oprea1_712189
    • HMS2406N15
    • SMR000177144
    • CHEMBL1331702
    • Inchi: 1S/C14H13N3/c1-8-7-9(2)16-14-12(8)13(15)10-5-3-4-6-11(10)17-14/h3-7H,1-2H3,(H2,15,16,17)
    • InChI Key: TZNYLDDNIITWPM-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(=C2C=1N=C(C)C=C2C)N

Computed Properties

  • Exact Mass: 223.110947427g/mol
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.8Ų
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